molecular formula C7H6F3NO2 B1612316 2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol CAS No. 33284-19-4

2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol

Cat. No.: B1612316
CAS No.: 33284-19-4
M. Wt: 193.12 g/mol
InChI Key: MGERZEHUPJXPKJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol typically involves the reaction of pyridine derivatives with trifluoroacetaldehyde. The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include trifluoromethyl ketones, alcohols, amines, and substituted pyridine derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various biochemical pathways .

Properties

IUPAC Name

2,2,2-trifluoro-1-pyridin-3-ylethane-1,1-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)6(12,13)5-2-1-3-11-4-5/h1-4,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGERZEHUPJXPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616520
Record name 2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33284-19-4
Record name 2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol
Reactant of Route 2
2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol
Reactant of Route 3
2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol
Reactant of Route 4
2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol
Reactant of Route 5
2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol
Reactant of Route 6
2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol

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